
3-(Tert-butoxy)-5-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)-5-ethylphenol is an organic compound characterized by the presence of a tert-butoxy group and an ethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-5-ethylphenol typically involves the introduction of the tert-butoxy group and the ethyl group onto the phenol ring. One common method is the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and efficient approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxy)-5-ethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium tert-butoxide (NaOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)-5-ethylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butoxy)-5-ethylphenol involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenol group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium tert-butoxide (KOtBu): A strong base used in organic synthesis.
Sodium tert-butoxide (NaOtBu): Similar to potassium tert-butoxide, used as a non-nucleophilic base.
tert-Butyl Ethers: Compounds with tert-butoxy groups, used as oxygenated additives in fuels.
Uniqueness
3-(Tert-butoxy)-5-ethylphenol is unique due to the combination of the tert-butoxy and ethyl groups on the phenol ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-10(13)8-11(7-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clave InChI |
ODFGZIRXWMMPEG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


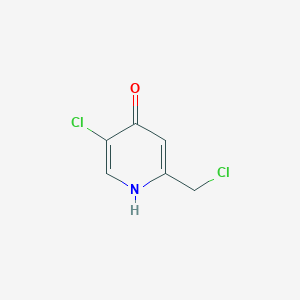
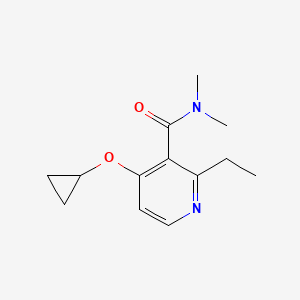
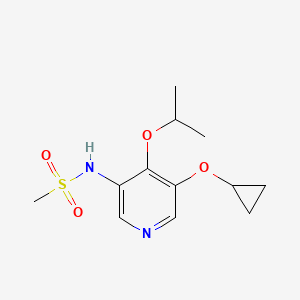
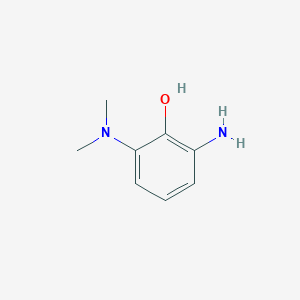
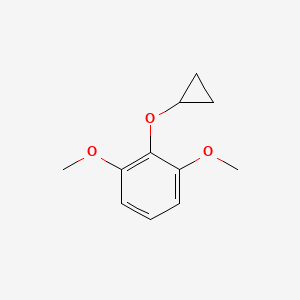
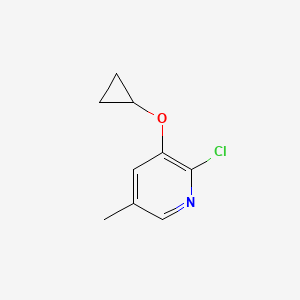
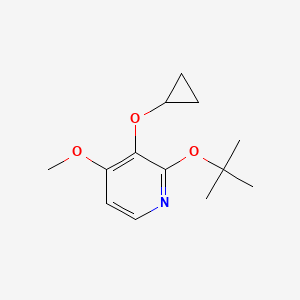
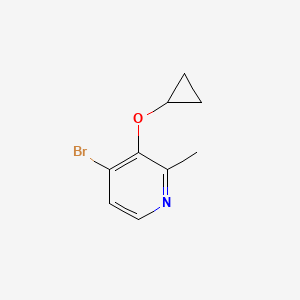
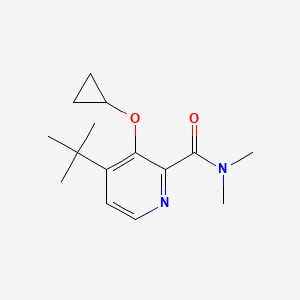
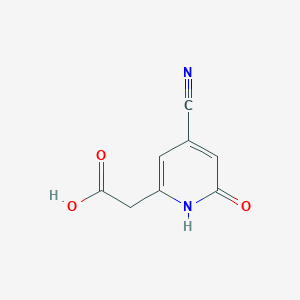
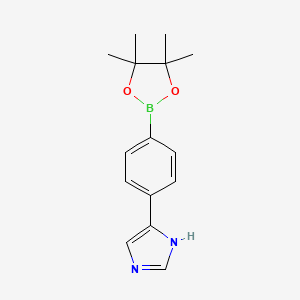
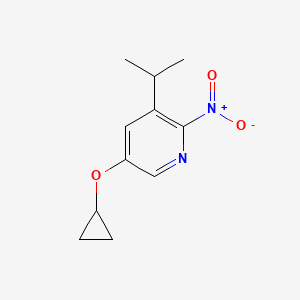
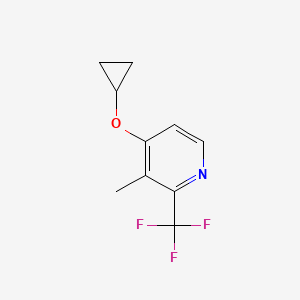
![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
